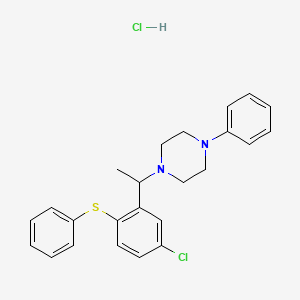
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and chlorophenylthio groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process often starts with the preparation of 5-chloro-2-(phenylthio)benzene, which is then reacted with ethylamine to form the intermediate compound. This intermediate undergoes further reactions with phenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions: 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines.
科学的研究の応用
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-ethylpiperazine
Comparison: Compared to its analogs, 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride may exhibit unique properties due to the presence of the phenyl group on the piperazine ring
特性
CAS番号 |
112446-57-8 |
|---|---|
分子式 |
C24H26Cl2N2S |
分子量 |
445.4 g/mol |
IUPAC名 |
1-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]-4-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C24H25ClN2S.ClH/c1-19(26-14-16-27(17-15-26)21-8-4-2-5-9-21)23-18-20(25)12-13-24(23)28-22-10-6-3-7-11-22;/h2-13,18-19H,14-17H2,1H3;1H |
InChIキー |
QBIBVYHSMQBRNS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



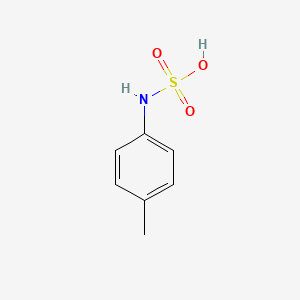
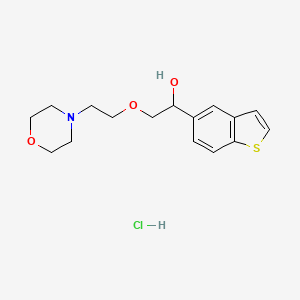
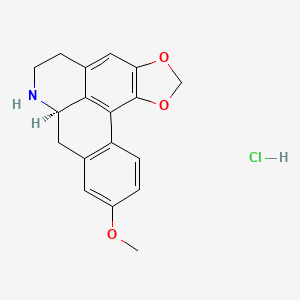
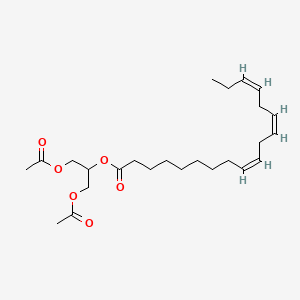
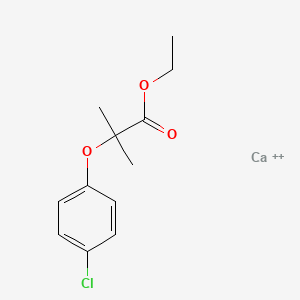
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
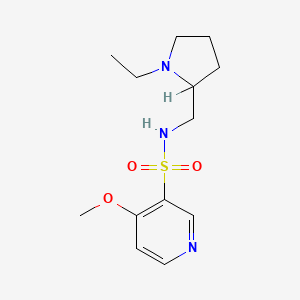


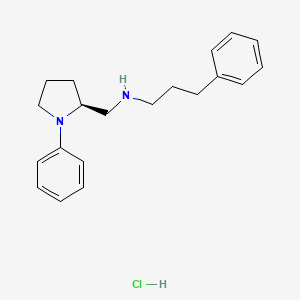
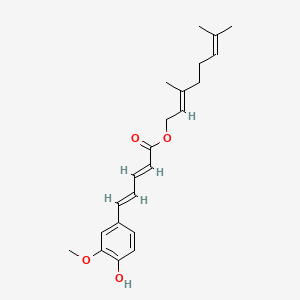
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate](/img/structure/B12733934.png)

